![molecular formula C14H22F2N4O2 B2406059 Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate CAS No. 2243507-35-7](/img/structure/B2406059.png)

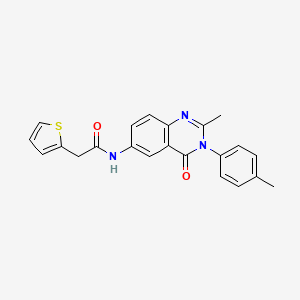

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

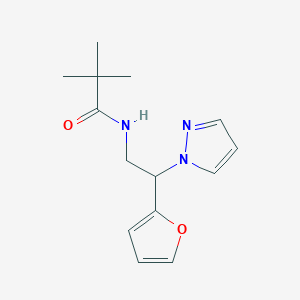

“Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate” is a chemical compound with the CAS Number: 2243507-35-7 . It has a molecular weight of 316.35 . The compound is typically stored at room temperature and is available in powder form .

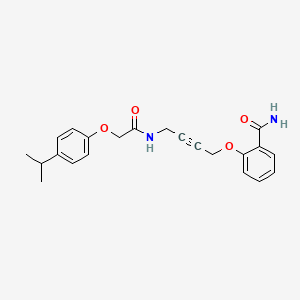

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22F2N4O2/c1-14(2,3)22-13(21)19-10-8-18-20(11(10)12(15)16)9-4-6-17-7-5-9/h8-9,12,17H,4-7H2,1-3H3,(H,19,21) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.Scientific Research Applications

Synthesis and Intermediate Applications

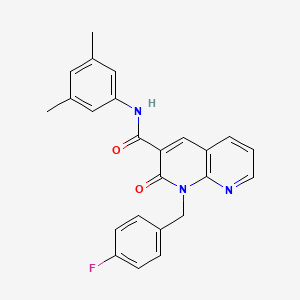

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate and its derivatives are primarily explored for their role as intermediates in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) reported the synthesis of a related compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, as an intermediate in crizotinib production, an anti-cancer drug (D. Kong et al., 2016). Similarly, Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs (B. Zhang et al., 2018).

Role in Photocatalytic Reactions

Recent studies have also highlighted the role of related compounds in photocatalytic reactions. Wang et al. (2022) discussed the use of a tert-butyl carbamate derivative in a photoredox-catalyzed amination, which opens pathways for the assembly of a range of 3-aminochromones, a significant advancement in photocatalyzed protocols (Z. Wang et al., 2022).

Crystallographic and Structural Studies

The tert-butyl carbamate derivatives have been a subject of interest in crystallographic and structural studies. For example, U. Das et al. (2016) synthesized two carbamate derivatives and conducted a detailed analysis of their crystal structures, highlighting the interplay of hydrogen bonds in the assembly of molecules (U. Das et al., 2016).

Application in Organic Synthesis

In organic synthesis, these compounds serve as key intermediates or reactants. Vaid et al. (2013) developed an efficient synthesis method for a related compound, demonstrating its utility in organic synthesis processes (R. Vaid et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N4O2/c1-14(2,3)22-13(21)19-10-8-18-20(11(10)12(15)16)9-4-6-17-7-5-9/h8-9,12,17H,4-7H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZVJWQYMISDEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C2CCNCC2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2405988.png)

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)